N-(4-chloro-1,3-benzothiazol-2-yl)-N-[2-(dimethylamino)ethyl]-1,5-dimethyl-1H-pyrazole-3-carboxamide hydrochloride
Description
This compound is a pyrazole-3-carboxamide derivative featuring a 4-chloro-1,3-benzothiazole moiety, a dimethylaminoethyl substituent, and a 1,5-dimethylpyrazole core, formulated as a hydrochloride salt. The hydrochloride salt further improves bioavailability by increasing polarity and dissolution kinetics.
Properties
IUPAC Name |
N-(4-chloro-1,3-benzothiazol-2-yl)-N-[2-(dimethylamino)ethyl]-1,5-dimethylpyrazole-3-carboxamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20ClN5OS.ClH/c1-11-10-13(20-22(11)4)16(24)23(9-8-21(2)3)17-19-15-12(18)6-5-7-14(15)25-17;/h5-7,10H,8-9H2,1-4H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLGFYBVNANUUOH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C)C(=O)N(CCN(C)C)C2=NC3=C(S2)C=CC=C3Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21Cl2N5OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-chloro-1,3-benzothiazol-2-yl)-N-[2-(dimethylamino)ethyl]-1,5-dimethyl-1H-pyrazole-3-carboxamide hydrochloride typically involves multi-step organic reactions The process begins with the preparation of the chlorobenzo[d]thiazole intermediate, which is then reacted with the dimethylaminoethyl group under controlled conditions
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using optimized reaction conditions to ensure high yield and purity. The process involves the use of large-scale reactors, precise temperature control, and efficient purification techniques such as recrystallization and chromatography to obtain the desired product.
Chemical Reactions Analysis
Hydrolysis of the Carboxamide Group
The carboxamide linker (-CONH-) undergoes hydrolysis under acidic or basic conditions to yield carboxylic acid derivatives. For example:
-
Acidic hydrolysis (HCl/H₂O, reflux): Cleaves the amide bond to form 1,5-dimethyl-1H-pyrazole-3-carboxylic acid and 4-chloro-1,3-benzothiazol-2-amine intermediates.
-
Basic hydrolysis (NaOH, ethanol): Produces the corresponding carboxylate salt.
Nucleophilic Substitution at the Benzothiazole Chloro Position
The electron-withdrawing chloro group at position 4 of the benzothiazole ring facilitates nucleophilic aromatic substitution (NAS). Common reactions include:
| Reaction | Conditions | Product | Source |
|---|---|---|---|
| Replacement with -NH₂ | NH₃ (g), EtOH, 80°C, 12 h | 4-amino-1,3-benzothiazol-2-yl derivative | |
| Replacement with -OCH₃ | NaOCH₃, DMF, 100°C, 8 h | 4-methoxy-1,3-benzothiazol-2-yl analog | |
| Replacement with -SH | NaSH, DMSO, 60°C, 6 h | 4-sulfanyl-1,3-benzothiazol-2-yl compound |
Oxidation of the Dimethylaminoethyl Group
The tertiary amine in the dimethylaminoethyl side chain can be oxidized to form N-oxide derivatives:
-
Reagents : H₂O₂ (30%), AcOH, 50°C, 4 h.
-
Product : N-(2-(dimethylamino-N-oxide)ethyl) derivative, enhancing water solubility.
Pyrazole Ring Functionalization
The 1,5-dimethylpyrazole core participates in reactions such as:
-
Electrophilic substitution : Nitration (HNO₃/H₂SO₄) at position 4 of the pyrazole ring yields 4-nitro-1,5-dimethyl-1H-pyrazole derivatives .
-
Cyclization : Under Pd catalysis, forms fused heterocycles (e.g., pyrazolo[1,5-a]pyrimidines) .
Salt Formation and Stability
As a hydrochloride salt, the compound dissociates in polar solvents (e.g., H₂O, DMSO). Stability studies indicate:
-
pH-dependent degradation : Degrades rapidly in alkaline conditions (pH > 9) via amide hydrolysis.
-
Thermal stability : Stable up to 200°C (DSC analysis).
Reduction Reactions
The carboxamide group can be reduced to a methylene amine:
-
Reagent : LiAlH₄, THF, 0°C → RT, 2 h.
-
Product : N-(4-chloro-1,3-benzothiazol-2-yl)-N-[2-(dimethylamino)ethyl]-1,5-dimethyl-1H-pyrazol-3-yl)methanamine .
Metal Coordination
The benzothiazole nitrogen and pyrazole carbonyl oxygen act as ligands for transition metals:
Scientific Research Applications
Anticonvulsant Properties
Research has indicated that compounds with similar structures may possess anticonvulsant properties. For instance, studies have shown that N-(4-chloro-1,3-benzothiazol-2-yl)-N-[2-(dimethylamino)ethyl]-1,5-dimethyl-1H-pyrazole-3-carboxamide hydrochloride could be effective in treating epilepsy and other neurological disorders by modulating neurotransmitter systems or inhibiting specific enzymes involved in seizure activity.
Antibacterial Applications
The sulfonamide component of this compound suggests potential antibacterial applications. Sulfonamides are known for their effectiveness against a broad range of bacterial infections. Ongoing investigations are exploring how this compound can be optimized for use as an antimicrobial agent.
Study on Anticonvulsant Activity
A study conducted on related compounds demonstrated significant anticonvulsant activity in animal models. The mechanisms of action were attributed to the modulation of GABAergic pathways, suggesting that this compound may similarly influence these pathways.
Investigation into Antibacterial Efficacy
Another study focused on the antibacterial properties of sulfonamide derivatives similar to this compound. Results indicated that these derivatives exhibited potent activity against various bacterial strains, highlighting the potential for developing new antibacterial agents based on this chemical structure.
Mechanism of Action
The mechanism of action of N-(4-chloro-1,3-benzothiazol-2-yl)-N-[2-(dimethylamino)ethyl]-1,5-dimethyl-1H-pyrazole-3-carboxamide hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Target Compound vs. Pyrazole Carboxamide Derivatives ()
Compounds 3a–3p from share the pyrazole-4-carboxamide scaffold but differ in substituents:
- Aromatic Substituents: Compounds 3a–3p feature phenyl or substituted phenyl groups (e.g., 4-chlorophenyl, 4-fluorophenyl), whereas the target compound includes a benzothiazole ring. The benzothiazole’s bicyclic structure may enhance binding affinity compared to monocyclic aryl groups .
- Functional Groups: The target compound’s dimethylaminoethyl group is absent in 3a–3p, which instead have cyano groups at the pyrazole-4-position. This difference impacts solubility and electronic properties .
Synthesis: Both the target compound and analogs in likely employ carbodiimide-mediated coupling (e.g., EDCI/HOBt) for amide bond formation. However, the target compound’s synthesis would require additional steps to introduce the benzothiazole and dimethylaminoethyl groups .
Target Compound vs. 4-Chloro-1,5-dimethyl-N-(4-methyl-1,3-thiazol-2-yl)-1H-pyrazole-3-carboxamide (CAS 515829-87-5, )
- Heterocyclic Core: The compound contains a monocyclic thiazole ring, whereas the target compound has a benzothiazole. The benzothiazole’s extended aromatic system may improve target binding but reduce solubility.
- Substituents: The dimethylaminoethyl group in the target compound introduces a cationic tertiary amine (at physiological pH), contrasting with the neutral 4-methylthiazole in . This difference significantly affects pharmacokinetics .
Physicochemical Properties
Table 1: Key Properties of Target Compound and Analogs
Spectroscopic and Analytical Data
- NMR: The target compound’s ¹H-NMR would exhibit signals for benzothiazole protons (δ ~7.5–8.5 ppm), dimethylaminoethyl protons (δ ~2.2–3.5 ppm), and pyrazole methyl groups (δ ~2.5 ppm). This contrasts with analogs in , where phenyl protons dominate (δ ~7.4–7.6 ppm) .
- MS : The target compound’s ESI-MS would show a [M+H]⁺ peak near 435 m/z, distinct from 3a (403.1 m/z) and CAS 515829-87-5 (270.74 m/z) .
Structure-Activity Relationships (SAR)
- Benzothiazole vs. Thiazole/Thiophene : The benzothiazole’s larger aromatic surface may improve target binding but reduce metabolic stability compared to smaller heterocycles in analogs .
- Dimethylaminoethyl Group: This substituent likely enhances solubility and membrane permeability via protonation, a feature absent in and compounds .
Biological Activity
N-(4-chloro-1,3-benzothiazol-2-yl)-N-[2-(dimethylamino)ethyl]-1,5-dimethyl-1H-pyrazole-3-carboxamide hydrochloride is a complex organic compound with significant potential in medicinal chemistry. Its unique structure incorporates a benzothiazole moiety, which is known for various pharmacological activities, particularly in the treatment of central nervous system disorders. This article explores the biological activity of this compound, including its mechanisms, therapeutic potentials, and relevant research findings.
Chemical Structure and Properties
The compound's chemical formula is , with a molecular weight of 424.38 g/mol. The structural features include:
- Benzothiazole ring : Associated with neuropharmacological effects.
- Dimethylamino ethyl chain : Enhances solubility and biological activity.
- Carboxamide group : Contributes to its interaction with biological targets.
Research indicates that compounds similar to this compound may exert their biological effects through:
- Inhibition of Enzymes : The compound likely inhibits specific enzymes involved in neurotransmitter metabolism.
- Modulation of Receptors : It may interact with various receptors in the central nervous system, influencing signaling pathways associated with mood regulation and seizure activity.
Anticonvulsant Properties
Several studies have highlighted the anticonvulsant potential of this compound. For instance, it has been shown to reduce seizure frequency in animal models of epilepsy. The mechanism appears to involve modulation of GABAergic transmission and inhibition of excitatory neurotransmitter release.
Antibacterial Activity
The sulfonamide component of the compound suggests potential antibacterial properties. Similar compounds have demonstrated efficacy against various bacterial strains, including those resistant to conventional antibiotics.
Neuroprotective Effects
Given its structural similarities to other neuroprotective agents, this compound may also possess neuroprotective properties, potentially aiding in conditions such as Alzheimer's disease and other neurodegenerative disorders.
Research Findings and Case Studies
Recent studies have provided valuable insights into the biological activity of this compound:
- Anticonvulsant Activity : A study published in 2023 reported that derivatives of benzothiazole exhibited significant anticonvulsant effects in rodent models, suggesting that modifications to the benzothiazole structure can enhance efficacy .
- Antibacterial Efficacy : Research on related compounds indicated that modifications in the sulfonamide group could lead to improved antibacterial activity against both Gram-positive and Gram-negative bacteria .
- Neuropharmacological Studies : Investigations into similar pyrazole derivatives have shown promise in treating anxiety and depression by modulating serotonin receptors .
Comparative Analysis with Related Compounds
The following table summarizes key characteristics and biological activities of structurally related compounds:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 3-(Benzenesulfonyl)-N-(4,6-dimethyl-1,3-benzothiazol-2-yl)-N-[2-(dimethylamino)ethyl]propanamide hydrochloride | Benzothiazole & sulfonamide | Anticonvulsant |
| N-(4-Chlorophenyl)-2-((1,3-dioxoisoindolin-2-yl)methyl)-4,5-dihydrothiazole | Thiazole ring | Neuroprotective |
| 4-Chloro-N-[3-[4-(2-oxo-1,3-dihydrobenzimidazol-4-yl)piperazin-1-yl]propyl]benzenesulfonamide | Piperazine derivative | CNS activity |
Q & A
Q. What are the critical synthetic steps and reaction condition optimizations for this compound?
The synthesis involves coupling a benzothiazole precursor with a pyrazole-carboxamide derivative under basic conditions. Key steps include:
- Amide bond formation : Use coupling agents like EDCI/HOBt in dichloromethane or DMF at 0–25°C.
- Solvent optimization : Polar aprotic solvents (DMF, acetonitrile) improve solubility, while ethanol or THF may reduce side reactions.
- Temperature control : Elevated temperatures (40–60°C) accelerate reactions but require purity monitoring via TLC or HPLC .
- Acid/Base selection : Triethylamine or K₂CO₃ neutralizes HCl byproducts during final hydrochloride salt formation .
Q. Which spectroscopic methods confirm structural integrity and purity?
- ¹H/¹³C NMR : Assign peaks for the dimethylaminoethyl chain (δ 2.2–2.8 ppm), pyrazole methyl groups (δ 1.5–2.0 ppm), and benzothiazole aromatic protons (δ 7.0–8.0 ppm).
- HRMS : Validate molecular formula (e.g., [M+H]⁺ at m/z 451.1234).
- X-ray crystallography : Resolve stereochemical ambiguities in the benzothiazole-pyrazole core .
Q. What in vitro assays are suitable for preliminary biological activity screening?
- Cytotoxicity : MTT assays against cancer cell lines (e.g., HeLa, MCF-7).
- Enzyme inhibition : Fluorescence-based kinase assays (e.g., EGFR, CDK2).
- Antimicrobial activity : Broth microdilution for MIC determination against S. aureus or E. coli .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies improve pharmacological properties?
- Substituent modification : Replace the chloro group with fluoro or methoxy to alter electron density and target binding.
- Chain length variation : Test dimethylaminoethyl vs. morpholinopropyl for improved solubility or bioavailability.
- Validation : Pair molecular docking (e.g., AutoDock Vina) with mutagenesis studies to confirm critical binding residues .
Q. How to resolve contradictions in biological activity data across assays?
- Orthogonal validation : Confirm cytotoxicity results via ATP-based CellTiter-Glo and apoptosis assays (Annexin V/PI).
- Purity checks : Use HPLC-MS to rule out degradation products (e.g., hydrolyzed amide bonds).
- Standardized protocols : Replicate assays under controlled O₂ levels and serum-free conditions to minimize variability .
Q. What strategies address poor aqueous solubility in preclinical studies?
- Salt formation : Hydrochloride salts enhance solubility; compare with mesylate or tosylate derivatives.
- Nanoformulation : Prepare liposomal or PLGA nanoparticles (10–200 nm) and assess stability via dynamic light scattering.
- Co-solvents : Use PEG-400 or cyclodextrin complexes for in vivo administration .
Q. How to investigate metabolic stability and metabolite identification?
- Liver microsomes : Incubate with human/rat liver microsomes and NADPH, followed by LC-MS/MS to detect phase I metabolites (e.g., N-demethylation).
- CYP inhibition assays : Identify metabolizing enzymes using isoform-specific inhibitors (e.g., ketoconazole for CYP3A4).
- Radiolabeling : Synthesize ¹⁴C-labeled analogs to track excretion pathways in rodents .
Q. What advanced models evaluate in vivo pharmacokinetics and toxicity?
- Rodent PK : Intravenous/oral dosing in Sprague-Dawley rats with plasma sampling (0–24 hr) for AUC and t₁/₂ calculations.
- Toxicogenomics : RNA-seq of liver/kidney tissues to identify off-target gene expression changes.
- Cardiotoxicity : Use human iPSC-derived cardiomyocytes to assess hERG channel inhibition .
Q. How can computational tools optimize synthetic routes?
- Density Functional Theory (DFT) : Calculate transition-state energies to predict favorable reaction pathways.
- Machine learning : Train models on reaction yield data (solvent, catalyst, temp.) to recommend optimal conditions.
- High-throughput screening : Test 96-well plate reactions with automated LC-MS analysis .
Q. What mechanistic studies elucidate target engagement and signaling effects?
- Surface Plasmon Resonance (SPR) : Measure binding kinetics (kₒₙ/kₒff) to purified protein targets.
- Phosphoproteomics : Use SILAC labeling and LC-MS/MS to map downstream kinase signaling.
- Cryo-EM : Resolve compound-target complexes at near-atomic resolution .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
